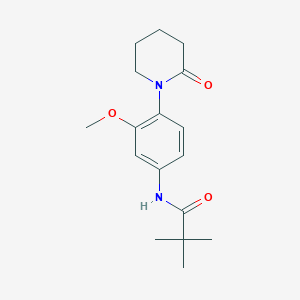
N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)pivalamide
カタログ番号 B2954538
CAS番号:
941918-86-1
分子量: 304.39
InChIキー: SRGAPEUKUWEPHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)pivalamide” is a chemical compound . It is also known as Apixaban, a direct inhibitor of activated factor X (FXa), and is in development for the prevention and treatment of various thromboembolic diseases .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups . Unfortunately, the specific details about the molecular structure are not provided in the available resources.科学的研究の応用
Synthetic Methods and Chemical Properties
- A study by Smith et al. (2012) discussed variations in the site of lithiation of related compounds, demonstrating the utility of such processes in the synthesis of compounds with potential therapeutic applications. This research highlights innovative synthetic routes for compounds with complex structures like "N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)pivalamide" (Smith, Al‐Hiti, & Alshammari, 2012).
- Kobayashi et al. (2010) developed a method for synthesizing trisubstituted naphthyridines, a process that could be adapted for creating rigid analogs of the pivalamide compound. This approach underscores the versatility of synthetic chemistry in accessing a diverse range of pharmaceutical compounds (Kobayashi, Kozuki, Fukamachi, & Konishi, 2010).
Pharmacological and Therapeutic Potential
- Wong et al. (2011) discovered "apixaban," a compound structurally similar to "N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)pivalamide," highlighting its significant potential as a direct and orally bioavailable factor Xa inhibitor for preventing thromboembolic diseases. This research points to the broad therapeutic applications of compounds within this chemical family (Wong, Pinto, & Zhang, 2011).
Molecular Structure Analysis
- Wang et al. (2017) provided X-ray powder diffraction data for a key intermediate in the synthesis of apixaban, which is closely related to "N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)pivalamide." This study emphasizes the importance of structural analysis in understanding the physical and chemical properties of pharmaceutical compounds (Wang, Suo, Zhang, Hou, & Li, 2017).
特性
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)16(21)18-12-8-9-13(14(11-12)22-4)19-10-6-5-7-15(19)20/h8-9,11H,5-7,10H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGAPEUKUWEPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

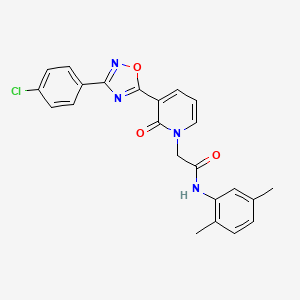
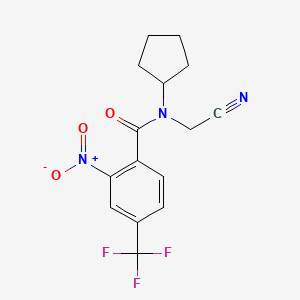
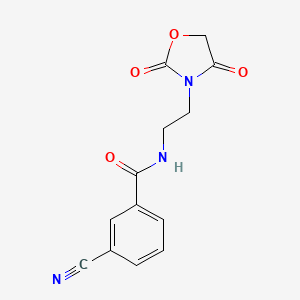
![1,1,1-Trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2954461.png)
![N-(3-methylphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954463.png)
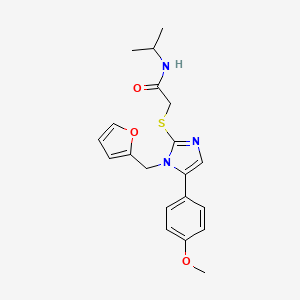
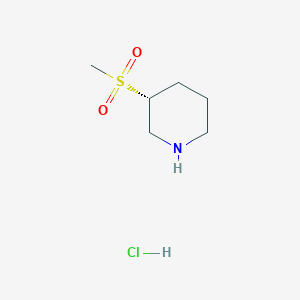
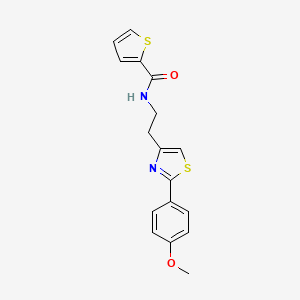
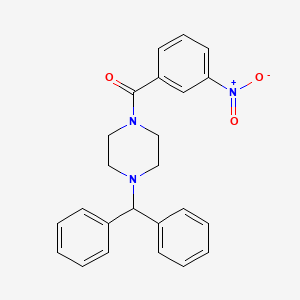
![N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2954474.png)
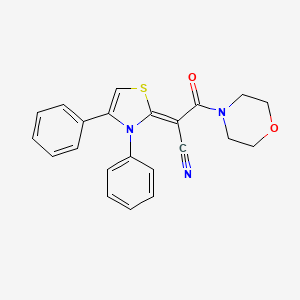
![Tert-butyl 3-phenyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2954476.png)
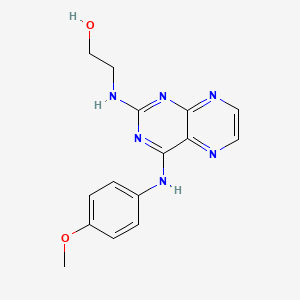
![2-Methyl-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2954478.png)